Nvp-qab205
Description
NVP-QAB205 is a small-molecule tyrosine kinase inhibitor (TKI) targeting spleen tyrosine kinase (SYK), a critical regulator of immune cell signaling. It exhibits potent inhibitory activity against SYK phosphorylation with an IC₅₀ of 10 nM . Preclinical studies demonstrate its efficacy in suppressing human mast cell and basophil activation, making it a candidate for allergic and inflammatory disorders . In glioblastoma multiforme (GBM) models, this compound reduced cell proliferation and invasiveness, though its performance varied across cell lines compared to other SYK inhibitors .

Properties
CAS No. |
325165-07-9 |
|---|---|
Molecular Formula |
C18H22ClN7O |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-[4-[[6-(cyclobutylamino)-7H-purin-2-yl]amino]phenyl]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C18H21N7O.ClH/c1-11(26)25(2)14-8-6-13(7-9-14)22-18-23-16-15(19-10-20-16)17(24-18)21-12-4-3-5-12;/h6-10,12H,3-5H2,1-2H3,(H3,19,20,21,22,23,24);1H |
InChI Key |
PVPGAZQKUBODQL-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)NC4CCC4)NC=N3.Cl |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)NC4CCC4)NC=N3.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NVPQAB205; NVP QAB205; NVP-QAB205; QAB205; QAB-205; QAB 205; NVP-QAB-205-AA |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanistic and Functional Differences
- This compound vs. Piceatannol: this compound shows higher SYK specificity, while piceatannol inhibits multiple kinases (e.g., Lck), leading to off-target effects . In BS287 and U87 GBM cells, piceatannol outperformed this compound in proliferation inhibition, likely due to broader kinase suppression .
This compound vs. BAY61-3606 :
- This compound vs. this compound’s SYK-selective action suggests fewer systemic side effects compared to PP1’s broad inhibition .
Preclinical and Translational Insights
Dose-Response :
- Therapeutic Potential: this compound’s reversible inhibition (evidenced by post-washout contraction rebound) may allow flexible dosing in chronic conditions . BAY61-3606’s superior GBM suppression positions it as a stronger candidate for oncology, while this compound’s specificity favors immune-related applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

